(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
Description
This compound is a piperazinyl methanone derivative featuring a tert-butyl-substituted thiazole ring and a 5-nitrofuran-2-yl group. Its synthesis involves coupling a tert-butyl-thiazole intermediate with a piperazine-nitrofuran backbone, a strategy common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-17(2,3)13-11-26-14(18-13)10-19-6-8-20(9-7-19)16(22)12-4-5-15(25-12)21(23)24/h4-5,11H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNNSWPARSRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a synthetic organic molecule that belongs to a class of derivatives explored for their potential pharmacological properties. Its structure includes a thiazole ring, a piperazine moiety, and a nitrofuran group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on available research findings.
Structural Features
The unique combination of functional groups in this compound enhances its lipophilicity and bioactivity. The thiazole and piperazine moieties are known to interact with various biological targets, including receptors and enzymes involved in neurological pathways and cancer progression.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Piperazine derivatives have been reported to inhibit tumor growth in various cancer cell lines.
- Neuropharmacological Effects : Some derivatives exhibit activity against neurological disorders by interacting with neurotransmitter systems.
Data Table: Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Piperazine | Antimicrobial |
| Compound B | Cyclopropane + Thiazole | Anticancer |
| Compound C | Tert-butyl Thiazole | Neurological effects |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 32 μg/mL to 64 μg/mL against Staphylococcus aureus and Escherichia coli .
- Nitrofuran derivatives have also shown promising antifungal activity against Candida albicans with MIC values comparable to standard antifungal agents .
-
Anticancer Activity :
- In vitro studies assessed the anticancer potential of thiazole-piperazine derivatives against lung adenocarcinoma cell lines (A549). The compounds demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges .
- Another study highlighted the inhibition of C-Met tyrosine kinase by thiazole derivatives, suggesting a mechanism for their anticancer activity .
- Neuropharmacological Effects :
The mechanisms underlying the biological activities of this compound can be attributed to:
- Receptor Interaction : Binding affinity to various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : Competitive inhibition of key enzymes in metabolic pathways related to cancer progression.
- Synergistic Effects : The combination of thiazole and piperazine structures may enhance the overall efficacy through synergistic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound’s analogs differ primarily in substituents on the thiazole, piperazine, or aromatic rings. Below is a comparative analysis:
Table 1: Structural and Hypothesized Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
